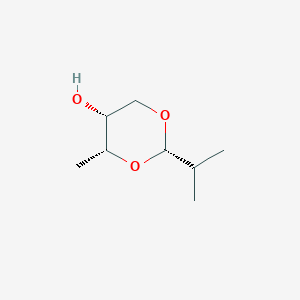![molecular formula C39H37N5O7 B13806698 N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine is a synthetic nucleoside analog. It is structurally derived from adenosine, a naturally occurring nucleoside, but modified to include a phenoxyacetyl group at the N6 position and a dimethoxytrityl (DMT) group at the 5’ position. These modifications enhance its stability and functionality in various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
N6-Phenoxyacetylation: The N6 position is then acylated with phenoxyacetyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the compound.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides and bases like triethylamine are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various acylated nucleosides .
科学研究应用
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
作用机制
The mechanism of action of 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine involves its incorporation into nucleic acids. The phenoxyacetyl group enhances its stability and resistance to enzymatic degradation, allowing it to effectively participate in biochemical processes. The DMT group serves as a protective group during synthesis, which can be removed under acidic conditions to expose the reactive hydroxyl group .
相似化合物的比较
Similar Compounds
2’-Deoxyadenosine: The parent compound without the DMT and phenoxyacetyl modifications.
5’-O-DMT-2’-deoxyadenosine: Similar but lacks the N6-phenoxyacetyl group.
N6-Phenoxyacetyl-2’-deoxyadenosine: Similar but lacks the 5’-O-DMT group.
Uniqueness
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine is unique due to the presence of both the DMT and phenoxyacetyl groups. These modifications enhance its stability, making it more suitable for various biochemical and industrial applications compared to its unmodified counterparts .
属性
分子式 |
C39H37N5O7 |
|---|---|
分子量 |
687.7 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-18-16-27(17-19-29)39(26-10-5-3-6-11-26,28-12-9-15-31(20-28)48-2)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-30-13-7-4-8-14-30/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+,39?/m0/s1 |
InChI 键 |
WUHSLBQIEFLSHX-OSSKEPMESA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
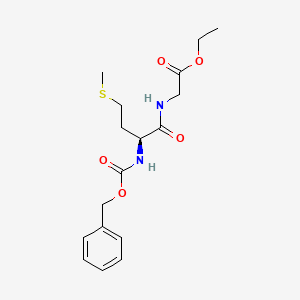
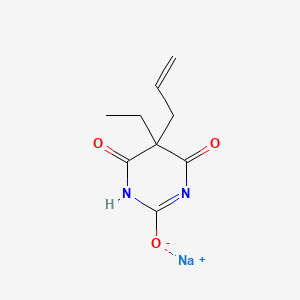

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
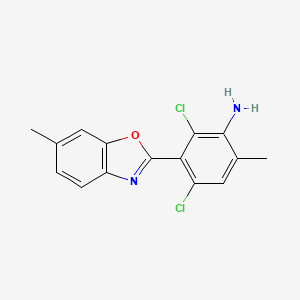
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
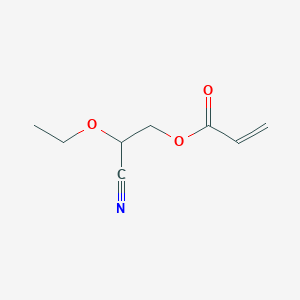
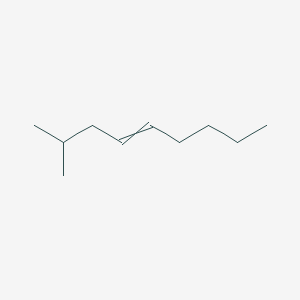
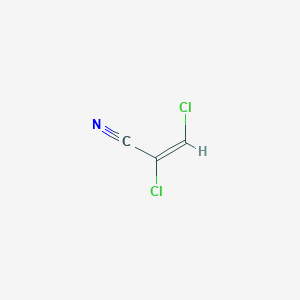
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
